molecular formula C28H53O6Sb B12750567 2-Butenoic acid, 4-((bis(isooctyloxy)stibino)oxy)-4-oxo-, isooctyl ester, (2Z)- CAS No. 71850-88-9

2-Butenoic acid, 4-((bis(isooctyloxy)stibino)oxy)-4-oxo-, isooctyl ester, (2Z)-

Cat. No.: B12750567
CAS No.: 71850-88-9
M. Wt: 607.5 g/mol
InChI Key: LFLQRJWTRNXPIM-IRYVOTIRSA-M
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Description

2-Butenoic acid, 4-((bis(isooctyloxy)stibino)oxy)-4-oxo-, isooctyl ester, (2Z)- is a complex organic compound with a unique structure that includes a butenoic acid backbone and an isooctyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 4-((bis(isooctyloxy)stibino)oxy)-4-oxo-, isooctyl ester, (2Z)- typically involves multiple steps. One common method includes the esterification of 2-butenoic acid with isooctyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 4-((bis(isooctyloxy)stibino)oxy)-4-oxo-, isooctyl ester, (2Z)- can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an alcohol.

    Substitution: The major product depends on the nucleophile used; for example, using sodium hydroxide can yield a carboxylate salt.

Scientific Research Applications

2-Butenoic acid, 4-((bis(isooctyloxy)stibino)oxy)-4-oxo-, isooctyl ester, (2Z)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 4-((bis(isooctyloxy)stibino)oxy)-4-oxo-, isooctyl ester, (2Z)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
  • 2-Butenoic acid, butyl ester
  • 2-Butenoic acid, 2-methyl-, 4-methylpentyl ester, (E)-

Uniqueness

2-Butenoic acid, 4-((bis(isooctyloxy)stibino)oxy)-4-oxo-, isooctyl ester, (2Z)- is unique due to its specific ester and stibino groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

71850-88-9

Molecular Formula

C28H53O6Sb

Molecular Weight

607.5 g/mol

IUPAC Name

4-O-[bis(6-methylheptoxy)stibanyl] 1-O-(6-methylheptyl) (Z)-but-2-enedioate

InChI

InChI=1S/C12H20O4.2C8H17O.Sb/c1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;2*1-8(2)6-4-3-5-7-9;/h7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*8H,3-7H2,1-2H3;/q;2*-1;+3/p-1/b8-7-;;;

InChI Key

LFLQRJWTRNXPIM-IRYVOTIRSA-M

Isomeric SMILES

CC(C)CCCCCOC(=O)/C=C\C(=O)O[Sb](OCCCCCC(C)C)OCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCOC(=O)C=CC(=O)O[Sb](OCCCCCC(C)C)OCCCCCC(C)C

Origin of Product

United States

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